Cas no 71126-62-0 (2-(benzyloxy)-N-methylethan-1-amine)

2-(benzyloxy)-N-methylethan-1-amine structure
71126-62-0 structure
Product Name:2-(benzyloxy)-N-methylethan-1-amine
CAS No:71126-62-0
MF:C10H15NO
MW:165.232202768326
CID:976134
PubChem ID:268107
Update Time:2025-04-19

2-(benzyloxy)-N-methylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(benzyloxy)-N-methylethanamine
    • N-methyl-2-phenylmethoxyethanamine
    • ethanamine, N-methyl-2-(phenylmethoxy)-
    • N-Methyl-2-benzyloxyethylamine
    • 2-(benzyloxy)-N-methylethan-1-amine
    • [2-(BENZYLOXY)ETHYL](METHYL)AMINE
    • N-(2-(phenylmethoxy)ethyl)methylamine
    • N-methyl-2-phenylmethoxy-ethanamine
    • SCHEMBL5173857
    • N-Methyl-2-(phenylmethoxy)ethanamine
    • N-Methyl-2-(phenylmethoxy)-ethanamine
    • F2147-2475
    • NSC-108201
    • EN300-148334
    • NSC108201
    • WCA12662
    • F79478
    • 2-(Benzyloxy)-N-methylethanamine #
    • DTXSID80296181
    • CS-0301778
    • AKOS004122903
    • 71126-62-0
    • DB-098192
    • MDL: MFCD09035667
    • Inchi: 1S/C10H15NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
    • InChI Key: SXTMQFFVVICKDI-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)CCNC

Computed Properties

  • Exact Mass: 165.11545
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

2-(benzyloxy)-N-methylethan-1-amine Pricemore >>

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